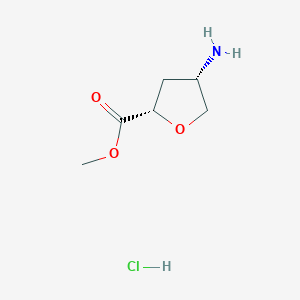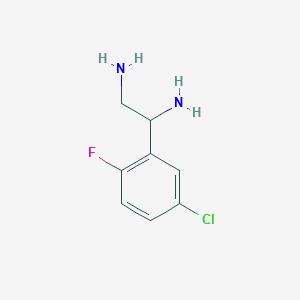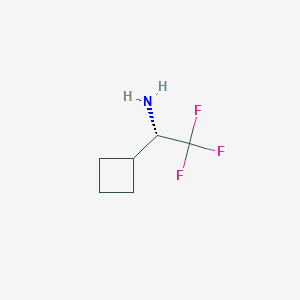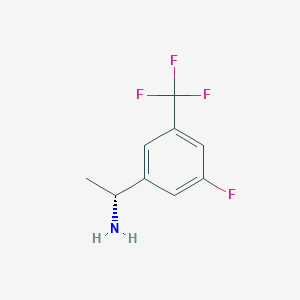
(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a cyclopentyloxyphenyl group, and a secondary alcohol, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde is reacted with the chiral amine under reductive amination conditions to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions to improve yield and purity, such as temperature control, solvent selection, and reaction time.
Automation and Continuous Flow: Utilizing automated systems and continuous flow reactors to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as reducing the amino group to an amine using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogenation catalysts.
Substitution: Acyl chlorides, isocyanates, or other electrophiles.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of amides, carbamates, or other substituted products.
科学的研究の応用
Chemistry: Used as a chiral building block in organic synthesis and asymmetric catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: It may influence biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
類似化合物との比較
Similar Compounds
(1R,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: A similar compound with a methoxy group instead of a cyclopentyloxy group.
(1S,2S)-1-Amino-1-(3-ethoxyphenyl)propan-2-OL: A similar compound with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of the cyclopentyloxy group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
(1S,2S)-1-amino-1-(3-cyclopentyloxyphenyl)propan-2-ol |
InChI |
InChI=1S/C14H21NO2/c1-10(16)14(15)11-5-4-8-13(9-11)17-12-6-2-3-7-12/h4-5,8-10,12,14,16H,2-3,6-7,15H2,1H3/t10-,14+/m0/s1 |
InChIキー |
VTWQHIINPYDJLV-IINYFYTJSA-N |
異性体SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)OC2CCCC2)N)O |
正規SMILES |
CC(C(C1=CC(=CC=C1)OC2CCCC2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)





![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)




